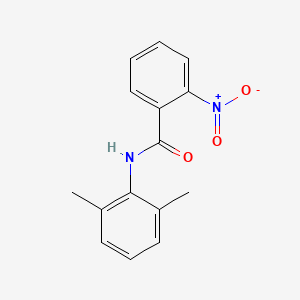

N-(2,6-dimethylphenyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis techniques for related nitrobenzamide compounds have been explored, such as the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes based on 2,4,6-trinitrobenzamide, involving nucleophilic substitution and Thorpe-Ziegler cyclization (Gakh et al., 2006).

- Another study synthesized similar nitrobenzamide compounds and evaluated their anticonvulsant properties (Bailleux et al., 1995).

Molecular Structure Analysis

- X-ray diffraction studies have been conducted to determine the molecular structure of related nitrobenzamide compounds, revealing details about their crystalline structure and molecular geometry (Maurin & Krygowski, 1987).

Chemical Reactions and Properties

- The chemical reactivity and properties of related nitrobenzamide compounds have been studied, including their interaction with various reagents and their behavior under different chemical conditions (Palmer et al., 1995).

Physical Properties Analysis

- The physical properties, such as crystallization and molecular geometry, of similar nitrobenzamide compounds have been analyzed through crystallographic studies (Saeed et al., 2010).

Chemical Properties Analysis

- Detailed studies on the chemical properties, including spectroscopic characterizations and density functional theory (DFT) calculations, have been conducted on nitrobenzamide compounds to understand their molecular electrostatic potential and frontier molecular orbitals (Arslan et al., 2015).

科学的研究の応用

Synthesis and Antitumor Evaluation

N-(2,6-dimethylphenyl)-2-nitrobenzamide has been explored in the synthesis and evaluation of antitumor properties. Studies have focused on synthesizing novel derivatives and evaluating their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells (Racané et al., 2006).

Synthesis of Quinazolinones

Another application is in the synthesis of 2-substituted quinazolin-4(3H)-ones, starting from 2-nitrobenzamides, a category that includes N-(2,6-dimethylphenyl)-2-nitrobenzamide. This process involves using sodium dithionite as a reducing agent (Romero et al., 2013).

Development of Thermosetting Polymers

The compound has been used in the synthesis of new thermosetting polymers. These polymers have potential applications in high-temperature settings due to their significant weight loss and glass transition temperatures (Fukuhara et al., 2004).

Anticonvulsant Activity

It has shown promise in the field of neurology, particularly in the development of anticonvulsant drugs. Studies have identified its efficacy in seizure tests, making it a potential candidate for further development in this area (Bailleux et al., 1995).

Hypoxia-Selective Antitumor Agents

N-(2,6-dimethylphenyl)-2-nitrobenzamide derivatives have been investigated as hypoxia-selective cytotoxins for targeting tumor cells. These agents show selective toxicity towards hypoxic cells, which is a characteristic feature of many solid tumors (Palmer et al., 1996).

Electro-Organic Synthesis

The compound has been studied in the context of electro-organic synthesis, specifically in reactions involving the reduction of nitro compounds. This area of research has implications for the development of novel synthetic methodologies (He et al., 2005).

Molecular Electronic Devices

There is ongoing research into its use in molecular electronic devices. This involves studying compounds with nitroamine redox centers, which are key for developing devices with negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUWPDCXHHCYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)